molecular formula C17H25ClN2O2 B2489499 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride CAS No. 1396868-50-0

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

Cat. No. B2489499
M. Wt: 324.85
InChI Key: OMJXPNDCIOOFLP-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals that includes piperazine derivatives, which have been studied for their synthesis, molecular structure, and potential therapeutic applications. These substances have garnered attention in pharmaceutical research due to their biological activities.

Synthesis Analysis

Synthesis of related piperazine derivatives typically involves methods such as reductive amination using sodium triacetoxyborohydride to yield various piperazine derivatives with potential anticancer and antituberculosis properties (Mallikarjuna et al., 2014). Another approach includes linear bi-step synthesis for generating compounds with inhibitory activity against α-glucosidase enzyme (Abbasi et al., 2019).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction studies to determine the crystal structure of synthesized compounds. One study detailed the crystal structure of a related adduct, highlighting the dihedral angles between benzene and piperidine rings, which are crucial for understanding the compound's conformation and potential interactions (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical properties of these derivatives can include reactions with various reagents to produce compounds with significant antituberculosis and anticancer activities. The reactivity and stability of these compounds under different conditions are key for their potential therapeutic applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are crucial for the compound's application in drug formulation. These properties are determined through experimental studies that analyze the compound's behavior under various physical conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical agents and stability under physiological conditions, are essential for determining the compound's potential as a therapeutic agent. Studies on similar compounds have shown a range of activities, including inhibition of tubulin polymerization and anticancer effects, which are attributed to their specific chemical structures and properties (Manasa et al., 2020).

Scientific Research Applications

Anticancer and Antituberculosis Applications

Synthesis, anticancer, and antituberculosis studies have been conducted on derivates of similar structural compounds to "(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride". A study explored the synthesis of derivates through a reductive amination method, finding that some compounds exhibited significant in vitro anticancer and antituberculosis activities. These findings suggest potential applications of such compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Research on new pyridine derivatives, which share structural similarities with the compound , indicated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This research suggests that modifications to the piperazine structure could lead to potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Tubulin Polymerization Inhibition

A series of compounds derived from phenoxazine and phenothiazine, featuring the piperazin-1-yl)methanone moiety, demonstrated potent inhibition of tubulin polymerization. Such compounds have shown excellent antiproliferative properties against various cancer cell lines, indicating their potential as novel agents for cancer therapy (Prinz et al., 2017).

Alzheimer's Disease Therapy

The synthesis of multifunctional amides, including structures related to the compound , revealed moderate enzyme inhibitory potentials and mild cytotoxicity. Such compounds are being explored as potential therapeutic agents for Alzheimer's disease, highlighting their ability to modulate enzyme activity related to the disease (Hassan et al., 2018).

Safety And Hazards

The safety and hazards associated with similar compounds are typically provided in their Material Safety Data Sheets (MSDS). For instance, Piperazin-1-yl (m-tolyl)methanone has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-13-3-2-4-15(11-13)17(21)19-9-7-18(8-10-19)12-16(20)14-5-6-14;/h2-4,11,14,16,20H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJXPNDCIOOFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

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